o-Toluoyl dimethylaminoethanol

Description

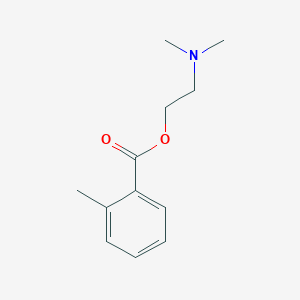

o-Toluoyl dimethylaminoethanol (chemical formula: C₁₁H₁₅NO₂, molecular weight: 193.24 g/mol) is an ester derivative of dimethylaminoethanol (DMAE), where the hydroxyl group of DMAE is esterified with o-toluoyl chloride (C₈H₇ClO) . Structurally, it consists of a dimethylaminoethyl group linked to an o-toluoyl (2-methylbenzoyl) moiety. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and specialty chemicals. For example, o-toluoyl chloride—a precursor in its synthesis—is employed in producing tolvaptan intermediates, a medication for hyponatremia .

The synthesis of this compound typically involves reacting DMAE with o-toluoyl chloride under controlled conditions, followed by purification via silica chromatography or distillation . This method aligns with protocols used for synthesizing other DMAE esters, such as arachidonoylcholine (AA-CHOL) .

Properties

CAS No. |

74661-28-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-10-6-4-5-7-11(10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |

InChI Key |

YKXDWWBCRZEASJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OCCN(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCCN(C)C |

Synonyms |

2-toluoyl dimethylaminoethanol o-toluoyl dimethylaminoethanol ortho-toluoyl DEANOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Dimethylaminoethanol (DMAE) Esters

The table below compares o-toluoyl dimethylaminoethanol with structurally related DMAE esters and ethanolamine derivatives:

*PEL: Permissible Exposure Limit

Key Comparisons:

Structural Differences: o-Toluoyl DMAE contains an aromatic o-toluoyl group, enhancing lipophilicity compared to aliphatic esters like AA-CHOL. This property may improve membrane permeability in drug delivery systems . Diethylaminoethanol replaces DMAE’s dimethyl groups with diethyl, increasing steric hindrance and reducing volatility. This makes it more suitable as an industrial solvent .

Synthesis and Reactivity: DMAE esters (e.g., AA-CHOL, o-toluoyl DMAE) are synthesized via acyl chloride reactions, but o-toluoyl DMAE requires stringent control due to the reactivity of o-toluoyl chloride, which is corrosive and moisture-sensitive . Unlike DMAE, choline is synthesized endogenously via methylation of DMAE, a process critical for acetylcholine production .

Applications: o-Toluoyl DMAE is niche, primarily used in pharmaceutical intermediates, whereas AA-CHOL is studied for its role in lipid signaling . DMAE itself is widely used in cosmetics for skin-firming effects and as a nootropic agent, whereas its esters are less explored in these roles .

Toxicity and Safety: DMAE is a skin and respiratory irritant , while diethylaminoethanol has established occupational exposure limits, suggesting a better-characterized safety profile . o-Toluoyl DMAE may inherit hazards from both DMAE and o-toluoyl chloride, necessitating precautions against inhalation and dermal contact .

Pharmacological and Biochemical Comparisons

- DMAE vs. Choline: DMAE is a choline precursor but is incorporated into brain tissues more efficiently than choline itself. However, choline is a more effective precursor for acetylcholine synthesis . Studies show DMAE’s nootropic effects are attributed to its conversion to choline, though excessive doses may cause insomnia or muscle tension .

- o-Toluoyl DMAE vs. Acylcholines: Acylcholines like AA-CHOL exhibit endogenous bioactivity in lipid signaling, whereas o-toluoyl DMAE’s aromatic structure may favor applications in synthetic chemistry over direct biochemical roles .

Data Tables

Table 1: Physicochemical Properties

Table 2: Hazard Profiles

| Parameter | o-Toluoyl DMAE | DMAE | Diethylaminoethanol |

|---|---|---|---|

| Skin Irritation | High (inferred) | High | Moderate |

| Respiratory Toxicity | Potential edema | Pulmonary edema risk | Low |

Q & A

Q. What are the recommended laboratory synthesis methods for o-Toluoyl dimethylaminoethanol?

this compound can be synthesized via esterification or amide coupling. For esterification, a catalytic transesterification approach using potassium titanate (K₂TiO₃) is effective. For example, reacting methyl methacrylate with dimethylaminoethanol (DMAE) at 98–110°C for 6 hours with a 3:1 molar ratio achieves high yields (~93%) . For amide/ether formation, protocols involving o-toluoyl chloride and amines in toluene, as described in fungicide synthesis, can be adapted with rigorous safety measures (e.g., inert atmosphere, controlled temperature) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- X-ray Crystallography : Use ORTEP-3 for visualizing molecular geometry and thermal ellipsoids. This software supports crystallographic data refinement and graphical representation of bond lengths/angles .

- NMR Spectroscopy : Quantify purity using ¹H/¹³C NMR, referencing dimethylaminoethanol’s validated protocols (e.g., maleic acid as an internal standard in cosmetic formulations) .

- GC-MS : Analyze decomposition byproducts (e.g., dimethylglycine in cobalt leaching studies) to confirm stability under experimental conditions .

Q. What safety protocols are essential for handling dimethylaminoethanol derivatives?

- Storage : Keep in tightly sealed containers in cool, ventilated areas away from acids, oxidizers, and ignition sources .

- Personal Protection : Use nitrile gloves, goggles, and explosion-proof equipment due to DMAE’s skin absorption risks and flammability .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can experimental design mitigate conflicting data on DMAE’s biological interactions?

In PET tracer studies, DMAE’s interference with ¹¹C-choline uptake in tumors highlights the need for dose optimization. For example, maintaining DMAE concentrations <1 mg/kg minimizes competitive inhibition, while alternative tracers like ¹⁸F-fluoromethyl-choline improve imaging specificity . Replicate protocols with controlled DMAE-to-body mass ratios in rodent models to reduce variability .

Q. What methodologies resolve contradictions in DMAE’s role in metal ion leaching?

DMAE’s mixed efficacy in cobalt leaching (e.g., slight improvements in DMAE:EG systems vs. ChCl:EG) requires systematic solvent screening. Pair leaching experiments with GC-MS to identify oxidation byproducts (e.g., dimethylglycine) and correlate with metal recovery rates. Adjust molar ratios (e.g., 1:2 DMAE:ethylene glycol) and temperature (180°C) to optimize redox conditions .

Q. How to design pharmacokinetic studies for this compound?

Use isotope-labeled analogs (e.g., deuterated DMAE) to track absorption and metabolism in vivo. In rats, oral or intravenous administration followed by LC-MS analysis of plasma and tissues can quantify biodistribution. Compare results with choline analogs to assess blood-brain barrier penetration limitations .

Q. What strategies address DMAE’s neurotoxic and respiratory risks in chronic studies?

- Toxicity Monitoring : Conduct pre-trial histopathology and pulmonary function tests in animal models. Measure biomarkers like acetylcholine esterase activity to assess neurotoxicity .

- Ventilation Systems : Use fume hoods with HEPA filters to prevent aerosol exposure, as DMAE inhalation causes pulmonary edema .

Q. How does DMAE’s reactivity impact formulation stability in drug delivery systems?

DMAE’s incompatibility with cellulose nitrate and copper alloys necessitates inert excipient selection (e.g., polyethylene glycol). Accelerated stability testing under varying pH (4–9) and temperature (25–40°C) can identify degradation pathways. Pair with FTIR to detect ester hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.